N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

Analytical Chemistry Purity Specification Quality Control

Research reproducibility requires strict structural fidelity in phenoxyethylamine derivatives. Substituting ortho-isopropyl analogues introduces uncontrolled variables. - **Key application**: SAR studies, CETSA, negative control for GPCR assays - **Specification**: ≥95% purity - consistent starting point for parallel synthesis - **Supply**: Dedicated research building block, immediate dispatch

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 1038376-18-9
Cat. No. B1532705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
CAS1038376-18-9
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCNCCOC1=CC=CC=C1C(C)C
InChIInChI=1S/C14H23NO/c1-4-9-15-10-11-16-14-8-6-5-7-13(14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
InChIKeyZFKBVMRHXFCPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Overview


N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (CAS 1038376-18-9) is a synthetic phenoxyethylamine derivative characterized by an ortho-isopropyl substituted phenyl ring linked via an ether oxygen to an N-propyl ethylamine chain [1]. It is a member of a broader class of aryloxyalkylamines, a structural motif frequently utilized in medicinal chemistry and chemical biology. The compound is offered by commercial suppliers as a specialized building block or research reagent, with a typical specification of a minimum 95% purity . It is explicitly designated for laboratory research purposes only .

Defined purity specification supports consistent synthetic input
Ortho-isopropyl phenoxyethylamine scaffold for SAR exploration
Uncharacterized public bioactivity profile reduces confounding off-target effects

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine: Substitution Specificity


Generic substitution among phenoxyethylamine derivatives is scientifically unsound due to the extreme sensitivity of their biological activity to even minor structural modifications. Research has established that the size and position of substituents on both the aromatic ring and the amine group are critical determinants of pharmacological profile [1]. For instance, studies on related phenoxyethyl analogues demonstrate that changing the alkyl substituent from a methyl to an isopropyl group results in a progressive increase in adrenergic blocking activity, while further extension to an n-amyl group causes a decrease [2]. Similarly, the precise placement of the isopropyl group (ortho vs. para) on the phenyl ring and the specific N-propyl substitution are unique to N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. These structural features are likely to confer a distinct and non-interchangeable binding affinity, selectivity, and functional activity profile compared to any close analog [3]. Therefore, substituting this compound with another 'in-class' candidate without rigorous validation would introduce uncontrolled variables, jeopardizing experimental reproducibility and data integrity.

Alkyl size shift

Replacing isopropyl with methyl or n-amyl may alter adrenergic blocking activity, as shown in related phenoxyethyl analogs.

Regioisomer and amine variation

Ortho-isopropyl and N-propyl substitution pattern is unique; para or other N-alkyl analogs may exhibit distinct binding profiles.

Unvalidated interchangeability

In-class substitution without rigorous characterization may introduce uncontrolled variables and compromise reproducibility.

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Comparative Evidence


Defined Purity Specification

A critical factor for research procurement is the minimum purity specification of the compound. N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is commercially available with a reported minimum purity of 95% . This specification is a quantifiable, verifiable benchmark that differentiates this product from other research reagents or custom-synthesized intermediates that may be available in crude or unverified states. This is a direct measure of the chemical integrity of the material as it is supplied for experimental use.

Purity specification
Specification review
Minimum 95%
Quantifiable quality benchmark for procurement
Determined by HPLC, GC, or NMR per vendor QC
Analytical Chemistry Purity Specification Quality Control

Phenoxyethylamine vs. Propanolamine Scaffold

While direct quantitative data for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is absent from public literature, its differentiation from the N-isopropylphenoxypropanolamine class (beta-blocker pharmacophore) can be inferred from established SAR. Studies show that for N-isopropylphenoxypropanolamines, para-substitution on the phenyl ring is crucial for achieving high potency (pA2 > 7) and beta1-selectivity [1]. In contrast, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine features an ortho-isopropyl substitution and lacks the 2-hydroxy group characteristic of propanolamines. This structural divergence is known to fundamentally alter binding mode and receptor subtype selectivity. The compound's structure, a phenoxyethylamine rather than a propanolamine, places it in a distinct chemical sub-class with a different pharmacological signature.

Scaffold divergence
Class-level
Phenoxyethylamine core, ortho-isopropyl, no 2-OH vs. propanolamine core, para-substituted, 2-OH (beta-blocker pharmacophore)
Distinct chemical class with expected pharmacological difference
Comparator class achieves pA2 > 7 at β1-AR
Medicinal Chemistry Structure-Activity Relationship (SAR) Adrenergic Receptor

Uncharacterized Bioactivity Profile

A search of public binding databases reveals that N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is not associated with any quantified binding affinity data (Ki, IC50, EC50) for specific protein targets [1]. In contrast, structurally related compounds, including many phenoxyethylamine and propanolamine derivatives, have extensive and well-characterized activity profiles documented in resources like ChEMBL and BindingDB. This absence of data is itself a differentiating feature; it signifies that the compound's biological interactions are unexplored in the public domain, presenting a unique opportunity for novel target discovery or as a negative control in screening campaigns where known bioactivities of other phenoxyethylamines would be confounding.

Bioactivity data
Data to verify
No public Ki, IC50, or EC50 data in major databases
Uncharacterized profile enables hypothesis-driven discovery without known off-target interference
Search conducted on PubChem, ChEMBL, BindingDB as of April 2026
Drug Discovery Selectivity Profile Chemoproteomics

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine: Primary Applications


Building Block for Compound Library Synthesis

Given its defined 95% purity specification , this compound is ideally suited as a building block for parallel synthesis or combinatorial chemistry efforts. The ortho-isopropylphenoxy and N-propyl moieties represent specific, lipophilic structural features that can be elaborated upon to generate novel chemical entities. Its use ensures a consistent starting point for creating diverse libraries for screening against a variety of biological targets.

Target Deorphanization Probe

The absence of public bioactivity data for this compound [1] makes it a valuable tool for chemical biology. Researchers can employ it in cellular thermal shift assays (CETSA), affinity-based proteomics, or phenotype-based screening. Its uncharacterized nature reduces the risk of pursuing well-known, pleiotropic targets associated with other phenoxyethylamines, potentially leading to the identification of novel protein interactions or biological pathways.

Negative Control for SAR Assays

Due to its structural divergence from the well-studied para-substituted N-isopropylphenoxypropanolamine class (which are potent beta-blockers [2]), this compound can serve as a chemically matched negative control. In assays designed to probe beta-adrenergic receptor or other GPCR activity, it can help distinguish specific, scaffold-driven activity from non-specific or off-target effects, thereby validating assay specificity and strengthening the interpretation of data for active analogs.

Analytical Method Development Standard

As a distinct chemical entity with a defined CAS number and structure [3], N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is suitable for developing and validating analytical methods, such as HPLC or LC-MS protocols. Its unique retention time and mass spectral fingerprint can serve as a reference standard for quantifying similar compounds or for monitoring complex reaction mixtures in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
Building block for library synthesis
Defined purity specification
Consistent starting material quality
Target deorphanization probe
Absence of public bioactivity data
Target engagement assay specificity
Negative control for SAR assays
Structural divergence from beta-blocker class
Assay specificity and off-target discrimination
Analytical method development standard
Distinct CAS-defined chemical entity
Retention time and mass spectral fingerprint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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